molecular formula C13H24N2O2 B3120723 tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate CAS No. 270257-46-0

tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate

Cat. No.: B3120723
CAS No.: 270257-46-0
M. Wt: 240.34
InChI Key: GCIDVELYEJKHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate: is a heterocyclic compound with a unique spiro structure.

Scientific Research Applications

Chemistry: tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the interactions between spirocyclic structures and biological targets. It serves as a model compound for understanding the behavior of spirocyclic drugs and their mechanisms of action .

Medicine: Its spirocyclic structure is of interest for developing drugs with improved pharmacokinetic properties and target specificity .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique properties make it suitable for creating materials with specific mechanical and chemical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its reduced form using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, leading to modulation of their activity. The compound can influence various biochemical pathways, depending on the functional groups present and the nature of the target .

Comparison with Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.6]decane-2-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride

Comparison: this compound is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. For example, tert-Butyl 2,6-diazaspiro[3.6]decane-2-carboxylate has a different position of the diaza group, leading to variations in reactivity and applications .

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIDVELYEJKHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate
Reactant of Route 2
tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate
Reactant of Route 4
tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate
Reactant of Route 5
tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate
Reactant of Route 6
tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.